Sodium 4-iodopyridine-2-sulfinate

Description

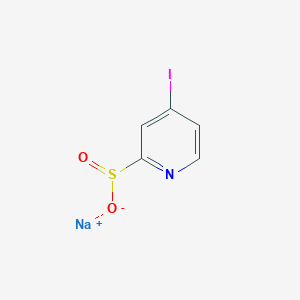

Sodium 4-iodopyridine-2-sulfinate (C₅H₃INNaO₂S) is a sulfinate salt characterized by a pyridine ring substituted with an iodine atom at the 4-position and a sulfinate (-SO₂⁻) group at the 2-position. This compound is primarily utilized in palladium-catalyzed desulfinative cross-coupling reactions, where it serves as a sulfinate precursor for generating aryl or heteroaryl intermediates . Its iodine substituent enhances electrophilicity, making it a versatile reagent in synthesizing complex organic molecules. The sulfinate group facilitates transmetallation and SO₂ extrusion steps, critical for forming carbon-carbon bonds in catalytic cycles.

Properties

Molecular Formula |

C5H3INNaO2S |

|---|---|

Molecular Weight |

291.04 g/mol |

IUPAC Name |

sodium;4-iodopyridine-2-sulfinate |

InChI |

InChI=1S/C5H4INO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |

InChI Key |

RXVFJFGIEQLUEH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=C(C=C1I)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-iodopyridine-2-sulfinate typically involves the sulfonylation of 4-iodopyridine. One common method includes the reaction of 4-iodopyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-iodopyridine-2-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It participates in nucleophilic substitution reactions, where the iodide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

Major Products:

- Sulfonic acids

- Sulfides

- Various substituted pyridine derivatives

Scientific Research Applications

Sodium 4-iodopyridine-2-sulfinate has a wide range of applications in scientific research:

- Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds and in cross-coupling reactions.

- Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.

- Medicine: It is involved in the development of new drugs and therapeutic agents.

- Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of sodium 4-iodopyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can donate or accept electrons, facilitating the formation of new chemical bonds. This compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Structural and Functional Differences

Sodium 4-iodopyridine-2-sulfinate is distinguished from other sulfinates by its heteroaromatic pyridine backbone and iodine substituent. Below is a comparative analysis with structurally related sulfinates:

Carbocyclic Sulfinates (e.g., Sodium Benzene Sulfinate)

- Structure : Lacks a heteroaromatic ring; sulfinate group attached to a benzene ring.

- Reactivity :

- Applications : Less efficient in palladium-catalyzed cross-couplings due to lower electrophilicity.

Pyridine-2-Sulfinate Derivatives (e.g., Sodium Pyridine-2-Sulfinate)

- Structure : Shares the pyridine backbone but lacks the 4-iodo substituent.

- Reactivity :

Halogen-Substituted Sulfinates (e.g., Sodium 4-Bromopyridine-2-Sulfinate)

- Structure : Similar to 4-iodo derivative but substitutes iodine with bromine.

- Reactivity :

- Reduced electrophilicity compared to the iodo analog, leading to slower oxidative addition in catalytic cycles.

- Lower thermal stability due to weaker carbon-halogen bonds.

Comparative Data Table

Mechanistic Superiority in Cross-Coupling

Studies demonstrate that this compound exhibits a balanced interplay between SO₂ extrusion and transmetallation. Its iodine substituent slows SO₂ extrusion relative to non-halogenated analogs, allowing better synchronization with palladium’s oxidative addition steps. This results in higher yields (>80%) in desulfinative cross-couplings compared to carbocyclic sulfinates (<60%) .

Cardiac Sodium Channel Liability

However, the pyridine backbone and iodine substituent may mitigate this liability due to reduced membrane permeability. Further toxicological profiling is recommended for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.